molecular formula C36H74KO4P B12769164 Potassium distearyl phosphate CAS No. 4376-70-9

Potassium distearyl phosphate

Cat. No.: B12769164
CAS No.: 4376-70-9
M. Wt: 641.0 g/mol
InChI Key: UUYIGEHMMJXBBE-UHFFFAOYSA-M
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Description

Potassium Distearyl Phosphate is a specialized organophosphate ester valued in research for its properties as an emulsifier and surfactant. Its mechanism of action, derived from the distearyl (C18) hydrocarbon chains and phosphate group, allows it to facilitate the formation and stabilization of oil-in-water emulsions. Researchers utilize this compound in the development of advanced material science formulations and specific emulsion systems. Its applications are primarily investigated in the creation of model systems for studying interfacial phenomena. Handle with appropriate personal protective equipment. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

4376-70-9

Molecular Formula

C36H74KO4P

Molecular Weight

641.0 g/mol

IUPAC Name

potassium;dioctadecyl phosphate

InChI

InChI=1S/C36H75O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1

InChI Key

UUYIGEHMMJXBBE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[K+]

Origin of Product

United States

Synthetic Pathways and Advanced Preparation of Potassium Distearyl Phosphate

Esterification Chemistry in the Synthesis of Dialkyl Phosphates

The synthesis of dialkyl phosphates, such as distearyl phosphate (B84403), is fundamentally reliant on esterification reactions. A prevalent method involves the reaction of a primary alcohol with a phosphorylating agent. organic-chemistry.org Common phosphorylating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). scribd.comresearchgate.net

The reaction of long-chain alcohols, like stearyl alcohol, with phosphorus pentoxide is a direct route to producing a mixture of mono- and dialkyl phosphates. google.com This reaction is typically conducted at a temperature above the melting point of the alcohol; for stearyl alcohol, this is above 58°C. google.com The stoichiometry of the reactants significantly influences the ratio of mono- to diester in the final product. google.com For instance, using a molar ratio of approximately 3:1 of alcohol to P₂O₅ tends to yield technical mixtures with a degree of esterification around 1.5, indicating a combination of mono- and diesters. google.com

Another established pathway is the reaction of an alcohol with phosphorus oxychloride. This process generally involves the reaction of two equivalents of the alcohol with POCl₃, followed by hydrolysis of the resulting phosphorochloridate intermediate to yield the dialkyl phosphate. cir-safety.org To manage the reaction and neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) is often used. organic-chemistry.org The reaction can be performed in a suitable solvent like toluene. organic-chemistry.org

Microwave-assisted direct esterification has also been explored as a greener alternative for synthesizing dialkyl phosphates from monoalkyl phosphates. nih.gov This method can avoid the use of P-chlorides, though the conversion of dialkyl phosphates to trialkyl phosphates under these conditions can be less favorable. nih.gov

The choice of the synthetic route can be influenced by the desired purity and the ratio of mono- to diester. For example, reacting phosphorus pentoxide with an alcohol can result in a mixture containing monoalkyl phosphate, dialkyl phosphate, and free phosphoric acid. google.com

Methods for Salt Formation and Purification of Potassium Phosphate Esters

Following the synthesis of distearyl phosphate, salt formation is achieved by neutralization with a suitable base. To produce potassium distearyl phosphate, potassium hydroxide (B78521) (KOH) is used to neutralize the acidic phosphate ester. rit.edu This reaction is a standard acid-base neutralization, where the acidic proton of the phosphate group is replaced by a potassium ion.

The purification of the crude phosphate ester product is crucial to remove unreacted starting materials, byproducts, and residual catalysts. A common impurity in crude phosphate ester mixtures is residual acid, which can be quantified by the Total Acid Number (TAN), defined as the milligrams of potassium hydroxide needed to neutralize one gram of the sample. google.comgoogle.com

A multi-step purification process is often employed. This can begin with washing the crude product with a chelating agent composition, such as a dilute acidic solution (e.g., oxalic acid or phosphoric acid), to remove metal catalysts. google.comgoogle.com This is typically followed by one or more water washes. google.com After washing, the product is dried, often under a vacuum. google.com

To further reduce acidity, the dried product can be treated with an acid scavenger. google.comgoogle.com Epoxy-containing compounds, such as 3,4-epoxy cyclohexyl methyl-3,4-epoxy cyclohexyl carboxylate, are effective for this purpose. google.comgoogle.com This treatment is typically carried out at elevated temperatures, for example, between 70°C and 110°C. google.com

Ion-exchange treatment has also emerged as an effective method for purifying phosphate esters, particularly for removing degradation products. researchgate.net For removing short- to long-chain acyl-coenzyme A esters, a purification method involving solid-phase extraction with a specialized silica (B1680970) gel has been developed. nih.gov

Table 1: Purification of a Crude Phosphate Ester Product

Purification StepReagent/ProcessConditionsEffectReference
Acid Washing0.4% Oxalic Acid in WaterHeated to 90°C, agitated for 30 minutesReduces acid number and metal content google.com
Water WashingWater65°CRemoves residual acid and chelating agent google.com
DryingVacuum-Removes water google.com
Acid Scavenging3,4-epoxy cyclohexyl methyl-3,4-epoxy cyclohexyl carboxylate110°C, with stirring for 1 hourFurther reduces the acid number google.comgoogle.com

Development of Stereoselective and Regioselective Synthesis for Related Phosphate Analogues

While the synthesis of this compound itself does not typically involve stereocenters, the principles of stereoselective and regioselective synthesis are highly relevant in the broader field of phosphate chemistry, particularly for complex phosphate analogues.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. For example, the stereoselective synthesis of C-glycosyl analogues of β-L-fucopyranosyl phosphate and β-L-rhamnopyranosyl phosphate has been achieved from glycono-1,5-lactones through a sequence of methylphosphonylation, dehydration, and catalytic hydrogenation. tandfonline.comtandfonline.com Another approach involved the stereoselective synthesis of isosteric phosphono analogues of N-acetyl-α-d-glucosamine 1-phosphate and N-acetyl-α-d-mannosamine 1-phosphate. acs.orgcapes.gov.br In this case, the reduction of an oxime intermediate with diborane (B8814927) led to the gluco isomer, while catalytic hydrogenation produced the manno isomer. acs.org

Regioselective synthesis focuses on controlling the position of a chemical reaction on a molecule with multiple reactive sites. A notable example is the regioselective dephosphorylation of a diphosphate (B83284) to a monophosphate by treatment with methanol (B129727) under mild conditions. mdpi.com The Atherton–Todd reaction has also been employed for the regioselective phosphorylation of molecules with multiple hydroxyl groups, such as in the synthesis of 4-O-phosphorylated paeonol (B1678282) derivatives. tandfonline.com The reaction was found to favor attack at the 4-hydroxyl position. tandfonline.com The regioselectivity of cycloaddition reactions has also been controlled by using vinylphosphonates with a leaving group to synthesize specific disubstituted isoxazoles. rsc.org

These advanced synthetic strategies, although applied to different phosphate-containing molecules, highlight the sophisticated techniques available for precise control over the structure of phosphate esters and their analogues.

Optimization of Reaction Conditions for Scalability and Purity

Optimizing reaction conditions is essential for the large-scale production of this compound with high purity and yield. Key variables that are often optimized include temperature, reaction time, solvent, and catalyst. acs.org

For the synthesis of phosphate esters from alcohols and phosphorus pentoxide, controlling the reaction temperature is critical. The reaction is exothermic, and maintaining a specific temperature range (e.g., 50-75°C) can help prevent side reactions and ensure a consistent ratio of mono- to diesters. google.com The order of reagent addition can also impact the outcome; for instance, suspending P₂O₅ in a "heel" of the product mixture before adding the alcohol can lead to a higher mono-ester content. google.com The use of a solvent can mitigate issues of uneven reaction and localized overheating, which can cause charring of the product. google.com

In syntheses using phosphorus oxychloride, the controlled, dropwise addition of the reagent is important due to the exothermic nature of the reaction. After the initial esterification, an equilibration period at the reaction temperature can help drive the reaction to completion.

For scalability, moving from batch to continuous flow processes is a significant optimization. Continuous flow methods have been successfully applied to the synthesis of phosphitylating reagents and subsequently to the production of adenosine (B11128) diphosphate (ADP), demonstrating the potential for scalable and robust manufacturing of phosphate compounds. dur.ac.uk

Table 2: Example of Reaction Optimization for Stearyl Aromatic Esters (Analogous System)

ParameterOptimized ConditionOutcomeReference
Molar Ratio (Alcohol:Acid)1:1Maximized ester formation thaiscience.info
Catalyst Concentration15 wt.% H₂SO₄Effective catalysis thaiscience.info
Reaction Temperature85-95°CComplete melting and reaction thaiscience.info
Reaction Time2.5-3.0 hoursReaction completion monitored by TLC thaiscience.info
Yield 87-90% High yield of ester products thaiscience.info

Comprehensive Spectroscopic and Structural Characterization of Potassium Distearyl Phosphate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of potassium distearyl phosphate (B84403) in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the local chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy would primarily identify the protons within the stearyl chains, showing characteristic signals for the terminal methyl (CH₃) groups and the long chain of methylene (B1212753) (CH₂) groups. The chemical shifts and coupling patterns of these signals can offer insights into the flexibility and conformational preferences of the alkyl chains.

¹³C NMR spectroscopy provides a more detailed map of the carbon skeleton. Each carbon atom in the distearyl phosphate molecule, from the carbonyl group of the ester linkage to the individual carbons along the stearyl chains, would resonate at a distinct chemical shift. These shifts are sensitive to the local electronic environment and can be used to confirm the structure of the molecule.

³¹P NMR spectroscopy is particularly informative for phosphate-containing compounds. researchgate.net The phosphorus nucleus is highly sensitive to its bonding environment, including the nature of the counterion (potassium) and the conformation of the phosphate headgroup. researchgate.net The chemical shift of the ³¹P signal can indicate the degree of ionization and the nature of interactions with surrounding solvent molecules or other ions. researchgate.net Studies on similar phosphate compounds have shown that cation interactions, such as with K⁺, can cause unique changes in the chemical shift, providing information on the binding and conformation of the phosphate group. researchgate.net

Changes in temperature or solvent can be monitored by NMR to understand the dynamic behavior of potassium distearyl phosphate, such as the formation of aggregates or changes in the mobility of the stearyl chains.

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound. It provides unequivocal confirmation of the compound's identity by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy.

This technique can easily distinguish this compound from related compounds or potential impurities that may have similar structures but different elemental compositions. For instance, HRMS can differentiate between the desired product and any remaining starting materials, byproducts from synthesis, or degradation products.

Impurity profiling is a critical application of HRMS in the quality control of this compound. By analyzing the mass spectrum for ions other than the target molecule, it is possible to identify and quantify trace-level impurities. This could include mono-stearyl phosphate, tristearyl phosphate, or other related fatty acid derivatives that might be present from the manufacturing process. The high sensitivity and resolution of HRMS allow for the detection of these impurities even at very low concentrations, ensuring the purity and consistency of the final product.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe the nature of intermolecular interactions. nih.gov

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows a series of absorption bands, each corresponding to a specific vibrational mode. For this compound, characteristic bands would include:

P-O stretching vibrations within the phosphate group. The positions and shapes of these bands are influenced by the presence of the potassium counterion and any hydrogen bonding. nih.gov

C=O stretching vibrations from the ester linkages.

C-H stretching and bending vibrations from the long stearyl chains.

C-O stretching vibrations in the ester groups.

The FT-IR spectrum serves as a molecular fingerprint, allowing for rapid identification and quality assessment of the compound.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the FT-IR spectrum. For instance, symmetric vibrations of non-polar bonds often give rise to strong Raman signals. In the context of this compound, Raman spectroscopy can provide additional details about the conformation of the hydrocarbon chains and the symmetry of the phosphate headgroup.

Together, FT-IR and Raman spectroscopy offer a comprehensive picture of the functional groups and can reveal information about the packing and intermolecular interactions in the solid state. nih.gov

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
P-O Stretching1100 - 950FT-IR, Raman
C=O Stretching1750 - 1735FT-IR
C-H Stretching3000 - 2850FT-IR, Raman
C-H Bending1470 - 1370FT-IR
C-O Stretching1300 - 1000FT-IR

X-ray Scattering and Diffraction for Solid-State Structure and Supramolecular Assemblies

X-ray scattering and diffraction techniques are essential for determining the solid-state structure of this compound and understanding how its molecules arrange into larger, ordered structures known as supramolecular assemblies.

Small-Angle X-ray Scattering (SAXS) provides information about larger-scale structures, typically in the range of 1 to 100 nanometers. researchgate.netnih.gov This is particularly relevant for understanding the self-assembly of this compound into structures like micelles, vesicles, or liquid crystalline phases in the presence of a solvent. nih.gov The scattering pattern at small angles can reveal the size, shape, and arrangement of these supramolecular assemblies. nih.gov

These techniques are crucial for understanding the physical properties of this compound, as the solid-state structure and self-assembly behavior can significantly impact its performance in various applications.

Electron Microscopy Techniques (TEM, SEM) for Micro- and Nanoscale Morphology

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the morphology of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of the solid material. It can reveal the shape and size of individual particles, as well as their surface texture and porosity. This information is valuable for understanding the bulk properties of the powder, such as its flowability and dispersibility.

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to study the internal structure of the material. For this compound, TEM can be used to visualize the lamellar structures of self-assembled aggregates, such as vesicles or liposomes, that may form in aqueous dispersions. Cryogenic TEM (cryo-TEM) is particularly useful for observing these structures in a near-native, hydrated state.

By providing direct visual evidence of the material's morphology, SEM and TEM complement the structural information obtained from X-ray scattering and diffraction techniques.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetry) for Phase Transition Studies and Mechanistic Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound as a function of temperature. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com This allows for the determination of phase transitions, such as melting point, crystallization temperature, and any polymorphic transitions. For a long-chain compound like this compound, DSC can reveal information about the packing and ordering of the stearyl chains and how this changes with temperature. The thermal behavior of similar phosphate compounds has been studied using DSC to identify endothermic and exothermic peaks corresponding to fusion and decomposition. bibliotekanauki.pl

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. impactfactor.org It is used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs. impactfactor.org TGA can also be used to quantify the amount of volatile components, such as water or residual solvents, present in the sample. For this compound, TGA would indicate the temperature at which the organic components begin to degrade. Studies on related materials show that TGA is a valuable tool for assessing thermal degradation and stability. impactfactor.orgku.edu

These thermal analysis techniques are critical for understanding the stability of this compound under different temperature conditions and for establishing its processing and storage parameters.

Mechanistic Insights into the Behavior of Potassium Distearyl Phosphate at Interfaces and in Formulations

Interfacial Adsorption and Self-Assembly Mechanisms

Potassium distearyl phosphate (B84403) is an amphiphilic molecule, characterized by a hydrophilic (water-attracting) phosphate head group and two long, hydrophobic (water-repelling) stearyl tails. ontosight.ai This dual nature is the primary driver of its behavior at interfaces and in solution, compelling the molecules to arrange themselves in a way that minimizes the unfavorable contact between the hydrophobic tails and water. This process, known as self-assembly, is a spontaneous organization of molecules into stable, well-defined supramolecular structures.

The principal mechanisms governing this behavior are:

Hydrophobic Interactions : This is the main driving force for self-assembly in aqueous environments. The two C18 stearyl chains are strongly repelled by water, causing them to aggregate and sequester themselves away from the aqueous phase.

Interfacial Adsorption : At an oil-water or air-water interface, potassium distearyl phosphate molecules align themselves with their hydrophilic phosphate heads in the water and their hydrophobic tails in the oil or air. At concentrations below its critical micelle concentration (CMC), it forms a monomeric layer at the interface, reducing the interfacial tension. nzdr.ruconicet.gov.ar

Electrostatic Forces : The phosphate head group is anionic (negatively charged), leading to electrostatic repulsion between adjacent molecules. This repulsion counteracts the hydrophobic forces and influences the packing and curvature of the resulting aggregates.

These fundamental interactions lead to the formation of various self-assembled structures, which have been visualized using techniques like transmission electron microscopy (TEM). researchgate.netresearchgate.net In aqueous solutions, this compound can form:

Micelles : These are typically spherical aggregates where the hydrophobic tails form a core, shielded from the water, while the hydrophilic phosphate heads form an outer shell that interacts with the surrounding aqueous environment.

Vesicles (Liposomes) : These are hollow, spherical structures composed of one or more lipid bilayers enclosing an aqueous core. The bilayers are arranged with the hydrophobic tails facing inward toward each other and the hydrophilic heads facing the inner and outer aqueous phases. smolecule.com This structure makes them effective for encapsulating substances.

Influence of Molecular Architecture on Supramolecular Structure Formation

The specific molecular architecture of this compound—a charged headgroup attached to two long, saturated hydrocarbon chains—is critical in determining the type and properties of the supramolecular structures it forms. ontosight.ai

The two stearyl (C18) chains being saturated (lacking double bonds) allows for very tight, ordered packing within an aggregate. This linear, flexible-chain-free structure leads to the formation of stable and relatively rigid bilayers. This is a key feature that contributes to the stability of the liposomes and emulsions it forms. Studies comparing saturated distearyl phosphate (DSP) with its unsaturated counterparts, such as dioleyl phosphate (DOP), have demonstrated this effect clearly. Vesicles made from DSP exhibit a more ordered gel state at higher temperatures compared to those made from DOP. researchgate.netrug.nl

The self-assembled aggregates of this compound can exist in different physical states, often transitioning between them in response to temperature changes. Dispersions in water can form liquid crystalline phases, which are states of matter with properties intermediate between those of a liquid and a solid crystal. Research has shown that potassium cetyl phosphate, a closely related compound, is capable of forming both lamellar (sheet-like) and vesicular (spherical) liquid crystalline structures, which are crucial for stabilizing emulsions. dsm.com The presence of the charged phosphate headgroup generates repulsive forces between bilayers, preventing vesicle coalescence and enhancing the stability of formulations. dsm.com

Interactions with Other Amphiphilic Components in Mixed Systems (e.g., co-surfactants, other lipids)

In practical formulations, such as cosmetics and personal care products, this compound is rarely used in isolation. Its interactions with other amphiphilic components are crucial for creating complex, stable, and functional systems.

With Co-emulsifiers and Fatty Alcohols : In oil-in-water emulsions, this compound is often used with co-emulsifiers. Excess emulsifier that is not adsorbed at the oil-water interface can form an independent structure within the continuous aqueous phase. researchgate.net Studies on stearyl phosphate have shown that this excess emulsifier can exist as a solid lipid phase or, in combination with a co-emulsifier like a fatty alcohol, can form an emulsifier gel network. researchgate.netscribd.comresearchgate.net These gel networks, typically composed of lamellar liquid crystals, increase the viscosity of the continuous phase and create a barrier to droplet coalescence, significantly enhancing long-term emulsion stability. researchgate.net

With Other Lipids (e.g., Ceramides) : this compound's interaction with skin-relevant lipids like ceramides (B1148491) is of particular interest for dermatological and cosmetic applications. Ceramides are integral to the skin's natural barrier function. nih.gov While direct studies on this compound and ceramide mixtures are limited, research on similar phosphate-containing lipids and ceramides shows that the presence of a charged phosphate headgroup can significantly alter the mixing behavior within a lipid bilayer. For instance, ceramide-1-phosphate shows much better miscibility with phosphatidylcholine bilayers compared to non-phosphorylated ceramide, which tends to separate into its own highly ordered, gel-like domains. nih.gov This suggests that this compound could integrate well with the complex lipid matrix of the stratum corneum.

In Mixed Emulsifier Systems : Studies comparing anionic emulsifiers like potassium cetyl phosphate with non-ionic ones like glyceryl monostearate show that the anionic system can produce emulsions with smaller droplet sizes and higher viscosity at the lab scale. nih.gov However, these interactions can be complex; in some cases, increasing the concentration of potassium cetyl phosphate led to larger droplet sizes, suggesting potential instability if not formulated correctly. nih.gov This highlights the importance of optimizing the ratios and types of amphiphiles in a mixed system.

Thermodynamic and Kinetic Analysis of Self-Assembly Processes

The formation and stability of structures assembled from this compound are governed by thermodynamic and kinetic principles. While extensive specific data for this compound is not widely published, key insights can be drawn from studies on distearyl phosphate (DSP) vesicles.

The most well-characterized thermodynamic event is the gel-to-liquid-crystalline phase transition (Tm). This is the temperature at which the hydrocarbon chains in the bilayer transition from a tightly packed, ordered "gel" state to a more fluid, disordered "liquid-crystalline" state. For vesicles made of DSP, this transition has been observed to be a cooperative process occurring at approximately 72°C. researchgate.netresearchgate.net This high transition temperature is a direct consequence of the long, saturated stearyl chains, which can pack together tightly via van der Waals forces, requiring significant thermal energy to disrupt.

PropertyValueMethodReference
Gel to Liquid-Crystalline Phase Transition Temperature (Tm) 72 °CFluorescence Polarization, Differential Scanning Microcalorimetry researchgate.net, researchgate.net
Transition Character CooperativeFluorescence Polarization researchgate.net, researchgate.net

From a kinetic standpoint, vesicles formed from dialkyl phosphates are considered thermodynamically unstable and represent a metastable state. researchgate.net Over time, they have a tendency to slowly transform into a more stable, crystalline lamellar phase. researchgate.net However, this transformation can be extremely slow, allowing vesicles to persist for long periods, making them useful for many applications. The kinetics of adsorption at interfaces are also critical for functions like emulsification. The process involves the diffusion of surfactant monomers to the interface followed by their arrangement, which collectively reduces interfacial tension and stabilizes the emulsion against coalescence. acs.org

Modulation of Membrane Biophysical Properties and Bilayer Integrity

When incorporated into model membranes or used in formulations that interact with biological membranes like the skin, this compound can significantly modulate their biophysical properties.

Its primary effect stems from its structure of two saturated stearyl tails. The inclusion of DSP into a lipid bilayer increases the packing density and ordering of the lipid tails. This leads to a decrease in membrane fluidity and an increase in the membrane's rigidity and mechanical stability. The effect is particularly pronounced when compared to lipids with unsaturated or shorter chains. For example, bilayers containing DSP are much less fluid and have a higher phase transition temperature than those containing dioleyl phosphate (DOP), which has unsaturated tails that create kinks and disrupt packing. researchgate.netrug.nl

The integrity of bilayers containing distearyl phosphate is also highly sensitive to the ionic environment. The negatively charged phosphate headgroup can interact strongly with cations. Studies have shown that the addition of divalent cations like calcium (Ca²⁺) has a dramatic effect on DSP vesicles. Instead of inducing gradual fusion as seen with more fluid DOP vesicles, Ca²⁺ causes the rapid formation of crystalline tubules from DSP vesicles. researchgate.netrug.nl This indicates a strong ion-binding event that drastically alters the supramolecular structure and disrupts the original bilayer integrity.

In the context of skin, the components of this compound (potassium and phosphate ions) are known to be regulators of the epidermal permeability barrier. nih.gov The ability of the lipid portion to integrate with and reinforce lipid structures, such as the lamellar sheets found in the stratum corneum, makes it a valuable ingredient for skin barrier creams and lotions. Its ability to form stable, ordered structures is leveraged to create artificial membranes for research purposes, providing controlled environments to study drug-membrane interactions and the function of membrane proteins. smolecule.com

Theoretical and Computational Chemistry Studies on Potassium Distearyl Phosphate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, orbital energies) of many-body systems. From these electronic properties, the reactivity of a molecule can be predicted.

No specific DFT studies on potassium distearyl phosphate (B84403) were identified in the performed searches. Research on similar molecules, such as potassium dihydrogen phosphate (KDP), has utilized DFT to understand electronic properties, the effects of impurities, and surface defect structures. nih.govmdpi.comaps.org For instance, DFT calculations on KDP have been used to study local structural distortions and the electronic properties caused by vacancies on the crystal surfaces. nih.gov Such studies can elucidate the stability and chemical behavior of the material. If applied to potassium distearyl phosphate, DFT could provide insights into its electronic characteristics, including the charge distribution around the phosphate head group and its interaction with the potassium ion and the long stearyl chains.

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the conformational dynamics of flexible molecules like this compound and how they self-assemble into larger structures in different environments.

Specific MD simulation studies focused on this compound are not available in the reviewed literature. However, MD simulations have been extensively used to study the behavior of other phosphate compounds. For example, simulations of KDP solutions have been performed to understand the microstructure of ion clusters and hydration properties. researchgate.netbohrium.com Other studies have focused on the self-assembly of various phosphate-containing molecules, revealing how they form larger aggregates. mdpi.com For a molecule like this compound, with its amphiphilic nature (a polar phosphate head and nonpolar stearyl tails), MD simulations would be invaluable for understanding its behavior in aqueous and non-aqueous media, including the formation of micelles or bilayer structures.

Coarse-Grained Modeling of Larger Scale Assemblies

While all-atom MD simulations provide detailed insights, they are computationally expensive for studying large systems over long timescales. Coarse-grained (CG) modeling simplifies the system by grouping atoms into larger "beads," allowing for the simulation of much larger assemblies, such as membranes or micelles, and longer-duration processes.

There are no specific coarse-grained models or simulation results for this compound found in the public literature. The development of CG models for phospholipids (B1166683) and other surfactants is a mature field, demonstrating the potential of this methodology. arxiv.org A CG model for this compound would enable the study of its aggregation behavior, its interaction with surfaces, and the phase behavior of large collections of these molecules, which is critical for understanding its applications in areas like emulsification and formulation science.

Materials Science and Formulation Science Applications of Potassium Distearyl Phosphate

Role as an Emulsifier and Stabilizer in Complex Dispersions

Long-chain alkyl phosphates, such as potassium cetyl phosphate (B84403), are highly effective oil-in-water (O/W) emulsifiers, renowned for their ability to stabilize formulations that are otherwise difficult to maintain. cosmileeurope.eu Their amphiphilic nature, consisting of a hydrophilic phosphate head and a lipophilic alkyl tail (like cetyl or stearyl groups), allows them to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.

Potassium alkyl phosphates form protective liquid crystalline structures around oil droplets. ethox.com These structures can be lamellar, forming membrane-like layers in the aqueous phase, or vesicular, encapsulating oil droplets. ethox.comresearchgate.net This creates a robust barrier that prevents the dispersed oil droplets from merging. Furthermore, the anionic nature of the phosphate head group imparts a negative charge to the surface of the oil droplets, leading to electrostatic repulsion between them. This mutual repulsion is a key mechanism for the long-term stability of the emulsion. ethox.com

Research has demonstrated the superior stabilizing power of potassium cetyl phosphate compared to other emulsifiers, particularly in complex systems containing high concentrations of oils, pigments like titanium dioxide, or ionic ingredients such as water-soluble UV filters. researchgate.net For instance, a 1% concentration of potassium cetyl phosphate can stabilize up to 75% of polar and medium-polar emollients. researchgate.net This makes it an invaluable ingredient in high-performance sunscreens and foundations. ethox.comresearchgate.net

Table 1: Emulsification and Stabilization Capabilities of Potassium Cetyl Phosphate (PCP)

Feature Observation Source(s)
Structure Formation Forms lamellar and vesicular liquid crystalline structures. ethox.comresearchgate.net
Stabilization Mechanism Creates steric hindrance and electrostatic repulsion. ethox.com
Oil Stabilization 1% PCP can stabilize up to 75% oil content. researchgate.net
Pigment Stabilization 1% PCP can stabilize up to 7% Titanium Dioxide. researchgate.net

| Ionic Ingredient Stabilization | 1% PCP stabilizes 5% Phenyl Benzimidazole Sulfonic Acid. | researchgate.net |

Contributions to Rheological Properties of Colloidal Systems

The rheological properties of colloidal systems, which describe how these materials flow and deform, are significantly influenced by the presence of alkyl phosphate surfactants. The formation of a liquid crystalline gel network by these emulsifiers in the continuous phase of an emulsion imparts a specific viscosity and texture to the formulation. ethox.com

In colloidal suspensions, such as those containing clays (B1170129) like kaolin, phosphate compounds can act as effective dispersing agents, or deflocculants. Studies on various potassium phosphates have shown their ability to reduce the viscosity of such suspensions. The mechanism involves the adsorption of phosphate ions onto the particle surfaces, which increases surface charge and electrostatic repulsion, thereby breaking down agglomerates and leading to a more fluid system. While specific data on potassium distearyl phosphate is scarce, research on related phosphate compounds indicates that the degree of viscosity reduction is dependent on the specific phosphate salt used.

The interaction of these surfactants with other components in a formulation can be tailored to achieve desired rheological outcomes, from thin, sprayable lotions to thick creams. The presence of the gel network contributes to the shear-thinning behavior often desired in cosmetic and pharmaceutical products, where the product is thick in the container but spreads easily upon application.

Integration into Functional Films and Coatings

Phosphate esters are utilized in the formulation of functional films and coatings due to their ability to act as dispersing agents and improve film properties. lamberti.com In paint and coating formulations, they enhance the dispersion of pigments, leading to improved gloss and color acceptance. ethox.com

While direct research on this compound in films is limited, the general properties of long-chain alkyl phosphates suggest their potential utility. Their surfactant nature can improve the wetting of the substrate by the coating formulation, ensuring a uniform and defect-free film. In the context of emulsion polymerization, phosphate ester surfactants are used as co-surfactants to stabilize latex particles. Their incorporation can enhance the water and scratch resistance of the resulting polymer film. lamberti.com Furthermore, certain phosphate esters are used as corrosion inhibitors in coatings for metal protection. lamberti.com

Exploration in Lipid-Based Delivery Systems and Vesicle Formulations

Long-chain alkyl phosphates are key components in the creation of lipid-based delivery systems, such as liposomes and niosomes, which are used to encapsulate and transport active ingredients. These vesicular systems are attractive for their biocompatibility, versatility, and ability to carry both lipophilic and hydrophilic substances. researchgate.netlamberti.com

The stability of these vesicles is a critical factor for their function. The inclusion of charged lipids, such as dicetyl phosphate (a close structural relative of the distearyl phosphate anion), can significantly influence the stability of vesicles like niosomes. The introduction of a charge-inducing agent like dicetyl phosphate increases the electrostatic repulsion between vesicles, preventing their aggregation and fusion. However, the concentration must be optimized, as excessive charge can sometimes negatively impact the encapsulation efficiency of certain drugs.

Niosomes, which are vesicles formed from non-ionic surfactants, are often formulated with cholesterol and a charge-inducing agent to improve their stability. lamberti.com Studies comparing niosomes and liposomes have found that niosomes can offer greater stability and are easier to manufacture. innospec.com The choice of the alkyl chain length and the nature of the headgroup of the surfactant are crucial in determining the vesicle's size, lamellarity, and stability.

Table 2: Components in Vesicular Drug Delivery Systems

Component Role in Vesicle Formation and Stability Source(s)
Non-ionic Surfactants (e.g., Spans) Primary vesicle-forming amphiphile. innospec.com
Cholesterol Modulates membrane fluidity and reduces leakiness. lamberti.com
Charge-Inducing Agent (e.g., Dicetyl Phosphate) Increases electrostatic repulsion, enhancing stability.

| Active Ingredient | Encapsulated within the aqueous core or lipid bilayer. | lamberti.com |

Potential in Biomimetic Systems and Artificial Membrane Constructs

The self-assembly of amphiphilic molecules like long-chain alkyl phosphates into bilayer structures makes them suitable candidates for the construction of biomimetic systems and artificial membranes. These structures mimic the basic architecture of biological cell membranes and are used in fundamental research to study membrane properties and protein-lipid interactions.

The stability and phase behavior of these artificial membranes are highly dependent on their composition. The inclusion of molecules like phosphatidylethanolamine (B1630911) (PE) analogues in lipid vesicles has been shown to influence their fusion and leakage rates, which are critical parameters in many biological processes. While not a phospholipid itself, the phosphate headgroup and long alkyl chains of this compound allow it to be incorporated into such lipid assemblies, potentially modifying the membrane's physical properties such as surface charge, packing density, and fluidity.

The ability to create stable vesicles with tailored properties is also relevant for applications in diagnostics and as nanoreactors. The functionalization of these artificial membranes, for instance, by attaching specific ligands or polymers, can be used to create targeted delivery systems or surfaces with specific recognition capabilities.

Environmental Fate, Transport, and Transformation of Potassium Distearyl Phosphate

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

The primary pathway for the breakdown of potassium distearyl phosphate (B84403) in both aquatic and terrestrial environments is expected to be biodegradation. Microbial communities in soil, sediment, and water can utilize organophosphates as a source of phosphorus and carbon.

The initial and rate-limiting step in the biodegradation of dialkyl phosphates is typically the enzymatic hydrolysis of the ester bonds. This process is carried out by various microbial enzymes, such as phosphatases. For potassium distearyl phosphate, this would involve the cleavage of the P-O-C (ester) bonds, releasing stearyl alcohol (C₁₈H₃₇OH) and inorganic phosphate. The resulting stearyl alcohol is a long-chain fatty alcohol that is readily biodegradable by a wide range of microorganisms through beta-oxidation.

Studies on other alkyl phosphate esters support this proposed pathway. For instance, the biodegradation of polyfluoroalkyl phosphates in wastewater treatment plant sludge is initiated by the microbial hydrolysis of the phosphate ester bonds to produce fluorinated alcohols, which are then further degraded. acs.org Similarly, research on various triaryl/alkyl phosphate esters in sediment has shown that degradation proceeds via the breakdown of the parent ester into more polar products. tandfonline.comtandfonline.com The rate of biodegradation is influenced by several factors, including temperature, pH, oxygen availability, and the composition of the microbial community.

The kinetics of biodegradation for compounds similar to this compound have been investigated. For example, studies on triaryl/alkyl phosphate esters in sediment have determined biodegradation half-lives under various conditions. While linear alkyl phosphates like those derived from stearyl alcohol are generally more rapidly degraded than their branched counterparts, the long chain length can influence their bioavailability. mdpi.com

Table 1: Biodegradation Half-Lives of Structurally Related Alkyl Phosphate Esters in Sediment

CompoundEnvironmentTemperature (°C)Half-Life (days)Reference
2-Ethylhexyl-diphenyl phosphate (EHDP)Pond Sediment255.3 tandfonline.comtandfonline.com
2-Ethylhexyl-diphenyl phosphate (EHDP)Pond Sediment219.1 tandfonline.comtandfonline.com
Triphenyl phosphate (TPP)Pond Sediment252.8 tandfonline.comtandfonline.com
Triphenyl phosphate (TPP)Pond Sediment211.9 tandfonline.comtandfonline.com

This table presents data for structurally related compounds to infer the potential biodegradation kinetics of this compound. EHDP contains an alkyl chain, making it a relevant analogue.

Sorption and Desorption Dynamics in Environmental Matrices

The structure of this compound, with two long, nonpolar stearyl chains and a polar, ionic phosphate head, suggests it will exhibit strong surface-active properties. This amphiphilic nature will largely dictate its sorption and desorption behavior in soil and sediment.

In environmental matrices, the distearyl portion of the molecule is expected to have a high affinity for organic matter and the surfaces of mineral particles through hydrophobic interactions. This would lead to significant sorption, reducing its mobility in soil and its concentration in the water column of aquatic systems. Organophosphate esters with higher hydrophobicity are known to partition preferentially into sludge and sediment. mdpi.com

The potassium phosphate group, being ionic, will interact with the charged surfaces of clay minerals and organic matter. The phosphate anion can be specifically adsorbed onto mineral surfaces, particularly those rich in iron and aluminum oxides in acidic soils or calcium carbonates in alkaline soils. epa.gov The potassium cation can participate in cation exchange reactions. However, the sorption behavior of the entire molecule is likely to be dominated by the hydrophobic interactions of the long stearyl chains.

Studies on the sorption of phosphate in various soil types have shown that the sorption capacity is influenced by soil pH, organic matter content, and mineralogy. frontiersin.orgmdpi.com The presence of other ions, such as those from fertilizers, can also affect the sorption coefficient. nih.gov For this compound, it is anticipated that the sorption coefficient (Kd) would be high, indicating low mobility.

Table 2: Factors Influencing the Sorption of Phosphate in Soil

FactorInfluence on SorptionRationale
Soil Organic MatterIncreases sorptionProvides hydrophobic surfaces for the alkyl chains to bind.
Clay ContentIncreases sorptionClay minerals offer charged sites for the phosphate group to interact.
Iron/Aluminum OxidesIncreases sorptionStrong specific adsorption of phosphate ions.
Soil pHVariableAffects the surface charge of minerals and the speciation of phosphate. mdpi.com

Abiotic Transformation Mechanisms (e.g., hydrolysis, photolysis)

In addition to biodegradation, this compound can undergo abiotic transformation, primarily through hydrolysis and potentially photolysis, although these processes are generally slower than microbial degradation for organophosphates.

Hydrolysis: The ester linkages in this compound are susceptible to chemical hydrolysis, which involves the cleavage of the P-O-C bond by water. The rate of hydrolysis is highly dependent on pH and temperature. Generally, the hydrolysis of dialkyl phosphates can occur under both acidic and alkaline conditions. mdpi.comthieme-connect.com In neutral environmental waters, the rate of chemical hydrolysis is typically slow. For many organophosphate esters, the half-life for chemical hydrolysis is significantly longer than for biodegradation.

Photolysis: Photolysis, or the breakdown of a chemical by light, could be a potential transformation pathway for this compound if it is present in sunlit surface waters. The molecule itself may not absorb a significant amount of sunlight, but indirect photolysis can occur. This process involves photosensitizing agents naturally present in water, such as dissolved organic matter (humic acids), which absorb sunlight and produce reactive species like hydroxyl radicals that can then degrade the compound. nih.gov Studies on other organophosphates have shown that photolysis can contribute to their degradation in aquatic environments. tandfonline.com For instance, the photolysis of glycerophosphates in aqueous solutions leads to the release of orthophosphate, with the quantum yield increasing in the presence of oxygen. rsc.org

Modeling of Environmental Distribution and Persistence

Predicting the environmental distribution and persistence of chemicals like this compound relies on mathematical models that integrate the compound's properties with environmental parameters. Models such as the Pesticide Root Zone Model (PRZM) and the Hydrological Simulation Program-Fortran (HSPF), although developed for pesticides, can be adapted for other organophosphates. nih.govucdavis.edu

These models use input data such as:

Chemical Properties: Water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rate constants for biodegradation, hydrolysis, and photolysis.

Environmental Properties: Soil type, organic carbon content, pH, climate data (rainfall, temperature), and hydrological conditions.

Given the expected high sorption coefficient and ready biodegradability of the stearyl alcohol moiety, models would likely predict that this compound will be relatively immobile and non-persistent in most environments. It would tend to accumulate in the upper soil layers or in sediments, where it would undergo biodegradation. The potential for long-range transport would be low. However, in scenarios where biodegradation is inhibited (e.g., low temperatures, anaerobic conditions, or the absence of adapted microbial populations), the persistence could be longer. tandfonline.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying potassium distearyl phosphate in complex mixtures?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm phosphate ester bonds (stretching vibrations at 1,250–950 cm⁻¹) and alkyl chain signatures (2,850–2,950 cm⁻¹). Nuclear magnetic resonance (³¹P NMR) can resolve phosphate group environments, with chemical shifts typically between 0–5 ppm. Quantification via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended due to the compound’s lack of UV absorbance. For lipid-rich matrices, employ a modified Bligh-Dyer extraction to isolate phosphatides before analysis .

Q. How can researchers resolve discrepancies in enzymatic hydrolysis data for this compound?

  • Methodological Answer : Hydrolysis rates vary with enzyme specificity (e.g., lecithinase vs. phospholipase D) and substrate aggregation states. Optimize reaction conditions by:

  • Using standardized buffers (e.g., Tris-HCl at pH 7.4 with 2 mM Ca²⁺ for lecithinase).
  • Pre-sonicating the compound to ensure micellar dispersion.
  • Validating results against synthetic phosphatidylcholine controls. Discrepancies may arise from trace impurities (e.g., monoester contaminants), which can be minimized via column chromatography purification .

Advanced Research Questions

Q. What strategies improve the colloidal stability of nanomedicine formulations incorporating this compound?

  • Methodological Answer : Co-formulate with PEGylated lipids (e.g., DSPE-PEG2000) to reduce opsonization. Optimize the molar ratio of this compound to cholesterol (e.g., 55:40:5 molar ratio for DSPC:cholesterol:PEG-lipid) to balance rigidity and circulation time. Use dynamic light scattering (DLS) to monitor particle size (<200 nm) and zeta potential (near-neutral for reduced macrophage uptake). Stability testing under physiological conditions (37°C, 150 mM NaCl) for ≥72 hours is critical .

Q. How can computational modeling guide the application of this compound derivatives in high-voltage lithium-ion batteries?

  • Methodological Answer : Density functional theory (DFT) simulations predict the redox stability and CEI (cathode-electrolyte interphase) formation efficiency of derivatives like distearyl pentaerythritol diphosphite. Key parameters include:

  • HOMO-LUMO gaps (>5 eV for oxidative stability at >4.5 V).
  • Binding energies with Li⁺ ions (<−1.5 eV for effective CEI passivation).
    Experimental validation via cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) is required to confirm computational predictions .

Q. What thermal decomposition pathways are observed for this compound, and how do they affect material characterization?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals two-stage decomposition:

  • Stage 1 (200–300°C) : Cleavage of phosphate-ester bonds, yielding distearyl ketone and phosphoric acid.
  • Stage 2 (>400°C) : Pyrolysis of distearyl ketone into volatile hydrocarbons and carbon-rich residues.
    Residual mass at 600°C (≈20–40%) exceeds theoretical oxide content due to carbonization. Use Broido’s kinetic model to calculate activation energies (Eₐ ≈ 120–150 kJ/mol) for decomposition .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in nanoparticle-mediated drug delivery?

  • Key Factors :

  • Surface functionalization : Bioactivity is highly dependent on PEGylation density and targeting ligands (e.g., biotin or antibodies).
  • Cell line variability : MDA-MB-231 (triple-negative breast cancer) shows higher uptake than MCF-7 due to differences in membrane phosphatidylserine exposure.
  • Assay interference : Fluorescent dyes (e.g., calcein AM) may interact with phosphate groups, leading to false-positive signals. Include nanoparticle-only controls in MTT assays .

Methodological Tables

Table 1 : Comparative Hydrolysis Rates of Phosphatides by Lecithinase (Relative to Lecithin = 100%)

CompoundHydrolysis Rate (%)ConditionsReference
Lecithin100pH 7.4, 2 mM Ca²⁺
K⁺ distearyl phosphate35–50pH 7.4, 2 mM Ca²⁺
Lysolecithin120pH 7.4, 2 mM Ca²⁺

Table 2 : Thermal Decomposition Parameters for Metal Stearates vs. K⁺ Distearyl Phosphate

CompoundT₅% (°C)*Residual Mass at 600°C (%)Eₐ (kJ/mol)
Mg stearate21022.0130
K⁺ distearyl phosphate24028.5145
*Temperature at 5% weight loss.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.